molecular formula C23H22N6O2 B2928432 N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-phenoxypropanamide CAS No. 1203056-19-2

N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-phenoxypropanamide

Cat. No. B2928432
CAS RN: 1203056-19-2
M. Wt: 414.469
InChI Key: SEPRWSGYNRQVSJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains an imidazole ring and a pyrimidine ring, both of which are common structures in many biologically active compounds . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The pyrimidine ring is a six-membered ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The imidazole and pyrimidine rings would contribute to the rigidity of the molecule, while the amine and phenoxy groups could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the functional groups present in the molecule. The imidazole and pyrimidine rings might undergo substitution reactions, while the amine group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, imidazole compounds are white or colorless solids that are highly soluble in water and other polar solvents .

Scientific Research Applications

Phosphodiesterase (PDE) Inhibition

This compound has been evaluated for its ability to inhibit phosphodiesterases (PDEs), which are enzymes that play a crucial role in cell function by regulating intracellular levels of cyclic nucleotides . PDE inhibitors have therapeutic applications in various ailments, including congestive heart failure, inflammatory airways diseases, and erectile dysfunction . The pyrimidine scaffold, which is part of this compound’s structure, is also present in famous PDE5 inhibitors like Sildenafil .

Antimicrobial Activity

The compound has shown marked activities in antimicrobial bioassays. Specifically, certain derivatives have exhibited significant activity against E. coli , and one derivative in particular also showed marked activity against S. aureus and B. subtillis . This suggests potential applications in developing new antimicrobial agents.

Anticancer Potential

Imidazole-containing compounds, such as the one , have been synthesized and evaluated for their antitumor potential. They have been tested against different cancer cell lines, indicating their potential use in cancer therapy .

Anti-inflammatory and Analgesic Properties

Pyrimidine derivatives, which include the compound being analyzed, are reported to possess anti-inflammatory and analgesic properties . This opens up research avenues for the development of new pain relief medications.

Anti-HIV Activity

Compounds with a pyrimidine structure have been reported to exhibit anti-HIV properties . This suggests that the compound could be a candidate for further research as a potential anti-HIV agent.

Antioxidant Properties

The antioxidant properties of pyrimidine derivatives make them candidates for research into anti-aging therapies and the treatment of diseases where oxidative stress is a contributing factor .

Anti-aging Applications

Due to their antioxidant properties, compounds like N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-phenoxypropanamide may have applications in anti-aging treatments .

Anti-HCV (Hepatitis C Virus) Activity

Pyrimidine derivatives are also reported to have activity against the Hepatitis C Virus (HCV), indicating potential therapeutic applications for HCV infection .

Future Directions

The future directions for this compound would depend on its biological activity. Given the wide range of activities exhibited by imidazole derivatives, it could potentially be developed into a therapeutic agent for various conditions .

Mechanism of Action

Target of Action

The primary target of this compound is Nitric Oxide Synthase (NOS) , specifically the inducible form (iNOS) . NOS is an enzyme responsible for the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes.

Mode of Action

The compound interacts with its target, iNOS, by binding to its active site. This interaction inhibits the enzymatic activity of iNOS, thereby reducing the production of NO . The exact nature of this interaction and the resulting changes in the structure and function of iNOS are still under investigation.

Biochemical Pathways

The inhibition of iNOS and the subsequent reduction in NO production can affect several biochemical pathways. NO is a key player in the regulation of vascular tone, immune response, and neuronal communication. Therefore, the compound’s action can have downstream effects on these processes .

Pharmacokinetics

Its metabolism and excretion are likely to involve hepatic and renal pathways, respectively .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and function. Interactions with other molecules could either enhance or inhibit its activity .

properties

IUPAC Name

N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c1-16(31-20-6-4-3-5-7-20)23(30)28-19-10-8-18(9-11-19)27-21-14-22(26-17(2)25-21)29-13-12-24-15-29/h3-16H,1-2H3,(H,28,30)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPRWSGYNRQVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)C(C)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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